N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
CAS No. |
1291836-65-1 |
|---|---|
Molecular Formula |
C16H14FN5O |
Molecular Weight |
311.32 |
IUPAC Name |
N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |
InChI Key |
DICQMNGVZKCGRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation via Cycloaddition
The 1,2,3-triazole core is synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A representative procedure involves:
- Reactants : Ethyl propiolate (alkyne) and benzyl azide.
- Catalyst : Copper(I) iodide (10 mol%) in tert-butanol.
- Conditions : Stirring at 60°C for 12 hours.
Alternative methods employ DBU (1,8-diazabicycloundec-7-ene)-promoted cycloaddition of β-ketoesters and azides, yielding 5-hydroxy-triazole intermediates that are subsequently functionalized.
Introduction of the 2-Fluorophenylamino Group
The 2-fluorophenylamino substituent is introduced via nucleophilic aromatic substitution (NAS):
- Substrate : 5-Chloro-1H-1,2,3-triazole-4-carboxamide.
- Reagent : 2-Fluoroaniline in dimethylformamide (DMF).
- Base : Sodium hydride (NaH) at 80°C for 6 hours.
Yields for this step range from 65–75%, with purity confirmed by HPLC.
Benzyl Carboxamide Attachment
The benzyl group is incorporated through amide bond formation:
- Activation : Carboxylic acid intermediate treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : Reaction with benzylamine in dichloromethane (DCM) and triethylamine (TEA).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include catalyst selection, solvent systems, and temperature.
Table 1: Catalytic Systems for Cycloaddition
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI | t-BuOH | 60 | 82 | |
| DBU | MeCN | 50 | 78 | |
| None (thermal) | Toluene | 110 | 45 |
Table 2: Solvent Impact on NAS Reaction
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 6 | 75 |
| DMSO | K₂CO₃ | 8 | 68 |
| THF | Et₃N | 12 | 58 |
Analytical Characterization
The compound is characterized using:
Table 3: Spectral Data Summary
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.72 (s, CH₃), 1.46 (t, CH₂CH₃) | |
| ¹³C NMR | 161.4 (C=O), 151.7 (triazole-C) | |
| IR | 1748 cm⁻¹ (C=O stretch) |
Comparative Analysis of Synthetic Routes
The CuAAC route offers higher yields (82%) but requires stringent anhydrous conditions. In contrast, DBU-mediated cycloaddition achieves comparable yields (78%) under milder temperatures but necessitates post-functionalization. The choice of method depends on scalability and functional group tolerance.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, fluorophenylamines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues vary in substituent positions, fluorination patterns, and appended functional groups. Key comparisons include:
Key Observations:
Substituent Position Sensitivity: The 1-benzyl group in the target compound contrasts with 1-aryl (e.g., 2-fluorophenyl in 3o) or 1-alkylaryl groups in analogues. This substitution impacts steric bulk and lipophilicity, influencing membrane permeability and target binding . The 5-(2-fluorophenyl)amino group distinguishes the target from analogues with non-fluorinated or differently substituted aryl amino groups (e.g., 4-fluoro-2-methylphenyl in 2f). Fluorination at the ortho position may enhance metabolic stability and electronic interactions with biological targets .
Carboxamide Functionalization: The N-benzyl carboxamide in the target differs from quinolinyl (3o) or dichlorophenyl () carboxamides.
Biological Activity Trends: Anticancer Activity: Analogues with 5-amino-1,2,3-triazole-4-carboxamide scaffolds (e.g., ) show cell line-specific antiproliferative effects, suggesting the target compound’s fluorinated aryl group may enhance selectivity or potency.
Pharmacological Considerations:
- Fluorination Impact: The 2-fluorophenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogues, extending half-life .
Biological Activity
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 311.32 g/mol. The compound features a triazole ring substituted with a benzyl group and a 2-fluoroaniline moiety, which may influence its biological activity through electronic and steric effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzyl and fluorinated aniline derivatives with triazole precursors. The synthetic pathway often includes steps such as:
- Formation of the triazole core via cycloaddition.
- Substitution reactions to introduce the benzyl and fluorinated groups.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung and breast cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Apoptosis induction |
| MCF7 (Breast Cancer) | 4.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Studies show that it demonstrates significant activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of NF-kB Pathway : This compound has been shown to inhibit the NF-kB signaling pathway, which plays a critical role in cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to increased apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Chagas Disease Model : In a study involving Trypanosoma cruzi, the compound showed significant suppression of parasite burden in infected mice, indicating potential as an antiparasitic agent .
- Cancer Treatment Models : In xenograft models of breast cancer, treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates validated?
- Methodology :
- Step 1 : Triazole ring formation via Huisgen cycloaddition (azide-alkyne click chemistry) under copper catalysis .
- Step 2 : Functionalization of the triazole core using nucleophilic substitution (e.g., benzylation with benzyl halides) and carboxamide coupling .
- Validation : Monitor reaction progress via TLC (Rf values) and characterize intermediates using H/C NMR and LC-MS .
Q. How is the compound characterized for purity and structural integrity?
- Methodology :
- Analytical Techniques :
| Technique | Purpose | Example Parameters |
|---|---|---|
| HPLC | Purity analysis | C18 column, 70:30 MeOH:HO, λ = 254 nm |
| NMR | Structural confirmation | H (400 MHz, DMSO-d6): δ 8.2 (s, 1H, triazole), 7.4–7.1 (m, aromatic H) |
| HRMS | Molecular ion validation | m/z calculated for CHFNO: 335.1154 |
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., RXF 393 renal cancer, IC determination) .
- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this triazole carboxamide?
- Methodology :
- Substituent Variation : Synthesize analogs with fluorophenyl substitutions (e.g., 3-F, 4-F) or benzyl group modifications (e.g., chloro, methoxy).
- Biological Testing : Compare IC values across analogs (e.g., 2-fluorophenyl vs. 3,4-dimethylphenyl derivatives show 10x potency differences in kinase inhibition) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (space group determination, thermal parameter adjustments) .
- Key Parameters :
| Parameter | Value |
|---|---|
| Bond Length (C-N triazole) | 1.32 Å |
| Dihedral Angle (benzyl-phenyl) | 45° |
Q. How to address contradictions in biological activity data across studies?
- Methodology :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based kinase assays) alongside cell-based viability tests .
- Purity Reassessment : Use DSC (melting point analysis) and HPLC to rule out degradation products .
- Meta-Analysis : Compare data with structurally related compounds (e.g., 5-amino-1-aryl triazoles show consistent trends in renal cancer models) .
Q. What mechanisms underlie its interaction with β-catenin or kinase targets?
- Methodology :
- Biochemical Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K = 120 nM for Wnt/β-catenin pathway proteins) .
- Western Blotting : Quantify downstream protein expression (e.g., reduced c-Myc levels in treated cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
